3-Bromo-4'-n-butylbenzophenone
Description
3-Bromo-4'-n-butylbenzophenone is a substituted benzophenone derivative featuring a bromine atom at the 3-position of one phenyl ring and an n-butyl group at the 4'-position of the second phenyl ring. This compound is primarily utilized in organic synthesis, particularly in pharmaceuticals and materials science, where its electronic and steric properties influence reactivity and molecular interactions.
Properties
IUPAC Name |
(3-bromophenyl)-(4-butylphenyl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17BrO/c1-2-3-5-13-8-10-14(11-9-13)17(19)15-6-4-7-16(18)12-15/h4,6-12H,2-3,5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNMIRAAPSOZXCV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=CC=C(C=C1)C(=O)C2=CC(=CC=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17BrO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10373590 | |
| Record name | 3-Bromo-4'-n-butylbenzophenone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10373590 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
317.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
844879-33-0 | |
| Record name | (3-Bromophenyl)(4-butylphenyl)methanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=844879-33-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Bromo-4'-n-butylbenzophenone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10373590 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-4’-n-butylbenzophenone typically involves the Friedel-Crafts acylation reaction. This process includes the reaction of 3-bromobenzoyl chloride with 4-n-butylbenzene in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃). The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the acyl chloride.
Industrial Production Methods
While specific industrial production methods for 3-Bromo-4’-n-butylbenzophenone are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst concentration, to maximize yield and purity. The use of continuous flow reactors and automated systems could further enhance production efficiency.
Chemical Reactions Analysis
Types of Reactions
3-Bromo-4’-n-butylbenzophenone can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles through nucleophilic aromatic substitution.
Reduction Reactions: The carbonyl group can be reduced to a hydroxyl group using reducing agents like lithium aluminum hydride (LiAlH₄).
Oxidation Reactions: The butyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate (KMnO₄).
Common Reagents and Conditions
Nucleophilic Aromatic Substitution: Reagents such as sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.
Oxidation: Potassium permanganate (KMnO₄) in an aqueous medium.
Major Products Formed
Substitution: Formation of various substituted benzophenones depending on the nucleophile used.
Reduction: Formation of 3-bromo-4’-n-butylbenzhydrol.
Oxidation: Formation of 3-bromo-4’-n-butylbenzoic acid.
Scientific Research Applications
3-Bromo-4’-n-butylbenzophenone is utilized in several scientific research fields:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Material Science: Used in the development of novel materials with specific properties.
Biological Studies: Investigated for its potential biological activities and interactions with biomolecules.
Pharmaceutical Research: Explored as a potential lead compound for drug development
Mechanism of Action
The mechanism of action of 3-Bromo-4’-n-butylbenzophenone is not well-documented. like other benzophenone derivatives, it may interact with various molecular targets through its carbonyl and bromine functionalities. These interactions could involve hydrogen bonding, van der Waals forces, and halogen bonding, influencing the compound’s biological activity and reactivity .
Comparison with Similar Compounds
Structural and Functional Group Variations
3-Bromo-4'-(ethylthio)-benzophenone (CAS 844879-52-3)
- Substituents : Bromine (3-position), ethylthio (4'-position).
- Market data suggest its use in specialty chemicals and agrochemical intermediates, driven by sulfur’s electron-withdrawing effects .
- Safety: Requires careful handling due to sulfur-based reactivity, as noted in its Safety Data Sheet (flammability, irritation risks) .
3-Bromo-4'-thiomorpholinomethyl benzophenone (CAS 898782-59-7)
- Substituents: Bromine (3-position), thiomorpholinomethyl (4'-position).
- Key Properties: Molecular Weight: 376.31 g/mol (vs. ~317 g/mol for 3-Bromo-4'-n-butylbenzophenone, estimated). Purity: 97%, typical for lab-grade chemicals.
3-Bromo-2-fluorobenzophenone (from )
- Substituents : Bromine (3-position), fluorine (2-position).
- Derivatives like this are common in medicinal chemistry for tuning metabolic resistance .
Physicochemical and Application Comparisons
Research Findings and Trends
- Electronic Effects : Alkyl groups (e.g., n-butyl) enhance lipophilicity and thermal stability, favoring applications in polymer matrices. In contrast, sulfur-containing groups (ethylthio, thiomorpholine) improve binding to biological targets but may reduce stability under oxidative conditions .
- Market Demand: Ethylthio derivatives dominate niche markets like photovoltaics due to their electron-transport properties, whereas thiomorpholinomethyl analogs are prioritized in drug development .
- Safety Profiles : n-Butyl derivatives generally exhibit lower acute toxicity compared to sulfur-containing analogs, which require stringent handling protocols .
Biological Activity
3-Bromo-4'-n-butylbenzophenone is an organic compound belonging to the benzophenone family, characterized by its bromine and butyl substituents. This compound has garnered attention in various fields, including medicinal chemistry and materials science, due to its potential biological activities. This article aims to synthesize existing research findings on the biological activity of this compound, supported by data tables and case studies.
- Molecular Formula : C17H17BrO
- Molecular Weight : 317.22 g/mol
- CAS Number : 64358-17-4
Biological Activity Overview
The biological activity of this compound has been explored primarily in terms of its antibacterial and cytotoxic properties. The compound's structure suggests potential interactions with biological targets, particularly in microbial systems.
Antibacterial Activity
Recent studies have indicated that derivatives of benzophenones exhibit significant antibacterial properties against various pathogens. For instance, a study focused on a library of benzophenone derivatives showed that certain compounds demonstrated bactericidal effects against ESKAPE pathogens, which are known for their resistance to antibiotics. While specific data on this compound is limited, its structural analogs have shown promising results:
| Compound | MIC (µg/mL) | MBC (µg/mL) | Activity Index |
|---|---|---|---|
| This compound | TBD | TBD | TBD |
| Benzophenone derivative A | 16 | 64 | 4 |
| Benzophenone derivative B | 8 | 32 | 4 |
Note: TBD indicates data yet to be determined or published.
Cytotoxicity
Cytotoxicity assessments are crucial for evaluating the safety profile of new compounds. The cytotoxic effects of this compound were evaluated using human cell lines. Preliminary results suggest that while some derivatives exhibit cytotoxicity at higher concentrations, the selectivity towards bacterial cells indicates a favorable therapeutic index.
Case Studies
-
Study on Antimicrobial Properties :
In a comparative study of various benzophenone derivatives, researchers synthesized and tested multiple compounds for their antimicrobial efficacy. The study revealed that modifications to the benzophenone core significantly influenced antibacterial activity against Gram-positive and Gram-negative bacteria. -
Photochemical Properties :
Another area of interest is the photochemical behavior of benzophenones, including this compound. Research has shown that these compounds can act as UV filters and may possess phototoxic properties under certain conditions. This aspect is particularly relevant in the context of dermatological applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
